![molecular formula C13H9BrO3 B3021039 (2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid CAS No. 62806-35-3](/img/structure/B3021039.png)
(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid
Descripción general
Descripción
“(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid” is a chemical compound with the CAS Number: 62806-35-3 . It has a molecular weight of 293.12 . The IUPAC name for this compound is (2E)-3-[5-(4-bromophenyl)-2-furyl]-2-propenoic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H9BrO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 181-182 degrees Celsius .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research on compounds structurally related to (2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid has led to the development of novel heterocyclic compounds with potential antibacterial activities. For example, derivatives of 4-(4-bromophenyl)-4-oxobut-2-enoic acid have been synthesized to create a series of aroylacrylic acids, pyridazinones, and furanones. These compounds were prepared through reactions involving benzimidazole, ethyl glycinate hydrochloride, anthranilic acid, and o-phenylenediamine, showcasing their utility in generating diverse heterocyclic structures with potential biological applications (El-Hashash et al., 2015).
Crystal Structure Analysis
The crystal structures of compounds closely related to this compound have been studied, revealing insights into their stereochemical peculiarities. For instance, certain furan-2-yl-containing compounds have been analyzed using X-ray structural analysis, which has provided valuable information regarding their stereochemical configurations and potential reactivity in chemical transformations (Borisova et al., 2016).
Electronic Material Development
Derivatives similar to this compound have been explored for their applications in electronic materials, particularly in LED and solar cell technologies. For example, chalcone derivatives containing furan and bromophenyl groups have been synthesized and characterized for their optical properties, demonstrating their potential use in electronic devices due to their photoluminescence and thermal stability (Davanagere & Jayarama, 2019).
Synthesis of Geminally Activated Compounds
Research into the synthesis of geminally activated compounds has led to the development of 4-(furan-2-yl)- and 4-(thiophen-2-yl)-1-nitrobuta-1,3-dienes, highlighting the versatility of furan-2-yl compounds in organic synthesis. These compounds were produced via condensation reactions involving nitro-substituted CH acids, further showcasing the broad applicability of furan-2-yl derivatives in the creation of complex organic molecules (Baichurin et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is known that similar compounds are used in the synthesis of biologically active molecules, including inhibitors for hif-1, hiv-1 integrase, and epidermal growth factor receptor .
Mode of Action
It is known to be involved in the synthesis of biologically active molecules, suggesting it may interact with its targets to inhibit their function .
Pharmacokinetics
It is noted that similar compounds are only marginally stable in water , which could impact their bioavailability.
Result of Action
It is known to be involved in the synthesis of biologically active molecules, suggesting it may have a significant impact on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is noted to be air sensitive and insoluble in water . Therefore, the compound should be stored away from air and oxidizing agents in a cool, dry, and well-ventilated condition .
Propiedades
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJPYZVCZQFJDI-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62806-35-3 | |
| Record name | (2E)-3-[5-(4-Bromophenyl)-2-furanyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62806-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



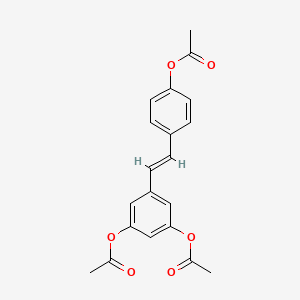
![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)
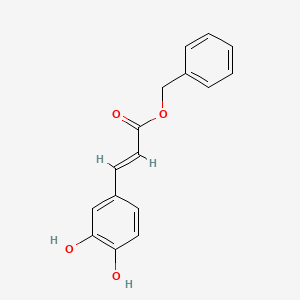

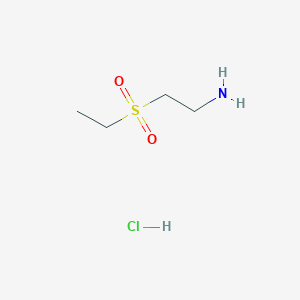
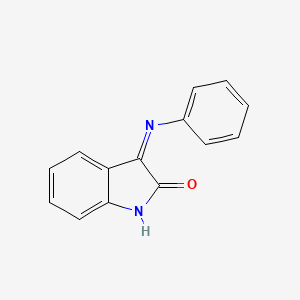
![(2E)-4-[(4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020965.png)
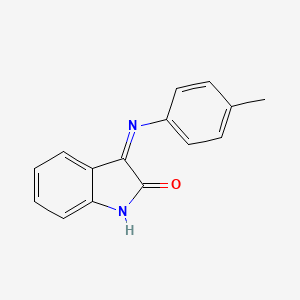
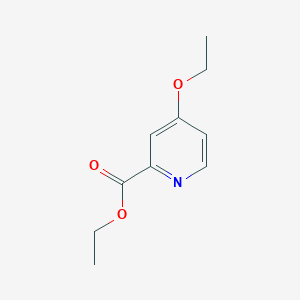
![Ethyl 5-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B3020971.png)
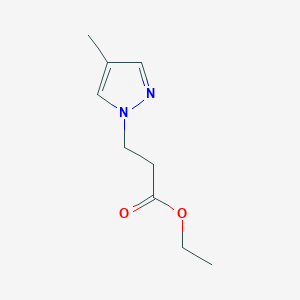

![Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B3020978.png)
